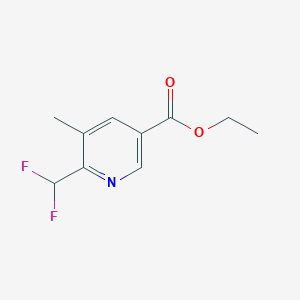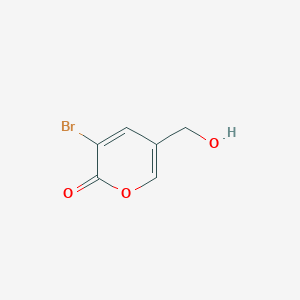
3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one is a heterocyclic organic compound that features a bromine atom, a hydroxymethyl group, and a pyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the bromination of 5-(hydroxymethyl)-2H-pyran-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Zinc and hydrochloric acid at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-5-(carboxymethyl)-2H-pyran-2-one.
Reduction: 5-(Hydroxymethyl)-2H-pyran-2-one.
Substitution: 3-Substituted-5-(hydroxymethyl)-2H-pyran-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-hydroxy-2H-pyran-2-one
- 3-Bromo-5-(methoxymethyl)-2H-pyran-2-one
- 3-Chloro-5-(hydroxymethyl)-2H-pyran-2-one
Uniqueness
3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H5BrO3 |
|---|---|
Molekulargewicht |
205.01 g/mol |
IUPAC-Name |
3-bromo-5-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C6H5BrO3/c7-5-1-4(2-8)3-10-6(5)9/h1,3,8H,2H2 |
InChI-Schlüssel |
DBZQQDZDDIJFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)OC=C1CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


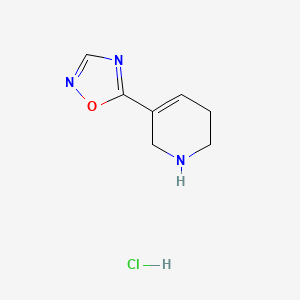
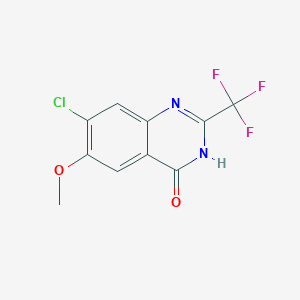
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
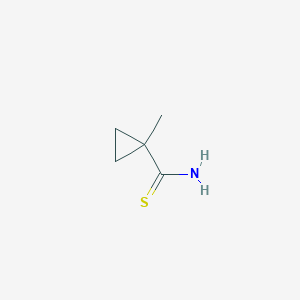
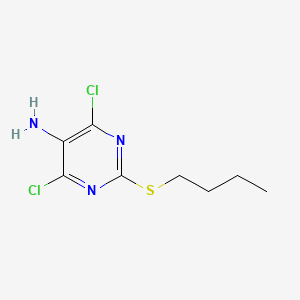
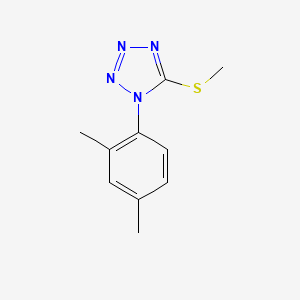

![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
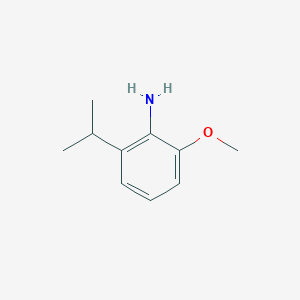

![6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15330813.png)
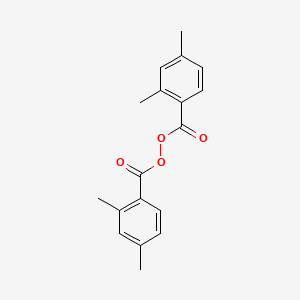
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)
